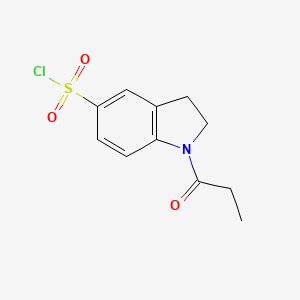

1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

Übersicht

Beschreibung

1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is a useful research compound. Its molecular formula is C11H12ClNO3S and its molecular weight is 273.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

- Indole derivatives have been found to bind with high affinity to multiple receptors, making them valuable for developing new therapeutic derivatives .

Target of Action

Biochemical Pathways

Biochemische Analyse

Biochemical Properties

1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form covalent bonds with specific amino acid residues in proteins, leading to modifications that can alter protein function. These interactions are crucial for studying protein structure and function in proteomics research .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. These modifications can lead to changes in cellular behavior, such as altered cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with specific amino acid residues in proteins. This binding can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to modify proteins at the molecular level makes it a valuable tool for studying biochemical pathways and protein interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific storage conditions (2-8°C) for extended periods (months) . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can induce specific biochemical changes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular function and metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other essential cellular functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its biochemical activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and participate in targeted biochemical reactions .

Biologische Aktivität

1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is a compound of significant interest in biochemical research due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H12ClNO3S

- Molecular Weight : 273.74 g/mol

- Purity : Typically around 95% .

The biological activity of this compound primarily involves its ability to interact with various proteins and enzymes through covalent bonding. This interaction can lead to modifications that alter protein function, which is crucial for understanding cellular processes and signaling pathways.

Key Mechanisms:

- Covalent Binding : The compound forms covalent bonds with specific amino acid residues in proteins, which can inhibit or activate enzyme activity .

- Influence on Cellular Processes : It modifies proteins involved in critical cellular functions such as signaling, gene expression, and metabolism, potentially leading to changes in cell growth, differentiation, and apoptosis .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Potential

Studies have suggested that compounds similar to 1-propionyl derivatives may target heat shock proteins (Hsp90), which are overexpressed in various cancers. Inhibition of Hsp90 can disrupt multiple oncogenic pathways . The compound's structure may allow it to serve as a scaffold for developing new anticancer agents.

Study on Protein Interaction

In a laboratory setting, the stability of 1-propionyl derivatives was assessed under various conditions. It was found that the compound remains stable at temperatures between 2°C and 8°C for extended periods (months), making it suitable for long-term experiments .

Dosage Effects in Animal Models

Animal studies indicated that lower doses of the compound could induce beneficial biochemical changes without significant toxicity. However, higher doses led to adverse effects such as disruption in metabolic processes . This dose-dependent behavior is critical for therapeutic applications.

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Treatment of Pain Disorders

Research indicates that indole derivatives, including 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, may possess analgesic properties. A patent describes methods for treating visceral pain conditions such as irritable bowel syndrome and chronic pain through the action of nitric oxide synthase inhibitors, where this compound could play a role as an active ingredient or precursor in pharmaceutical formulations aimed at these conditions .

Neuroprotective Effects

Indole compounds are known for their neuroprotective properties. Studies on derivatives of indole propionic acid have shown significant antioxidant activity and inhibition of monoamine oxidase B (MAO-B), which is crucial in neurodegenerative disorders like Parkinson's disease. The structural similarities between these derivatives and this compound suggest potential for similar neuroprotective applications .

Synthesis of Sulfonamides

The sulfonyl chloride functional group in this compound allows it to act as a versatile building block in organic synthesis. It can be employed to synthesize various sulfonamide derivatives that are important in medicinal chemistry for their antibacterial and anti-inflammatory properties .

Photocatalytic Reactions

Recent studies have explored the use of sulfonyl chlorides in photoredox-catalyzed reactions, where they serve as sources of sulfonyl radicals. This application highlights the compound's utility in synthetic organic chemistry, enabling the formation of complex molecular architectures under mild conditions .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

1-propanoyl-2,3-dihydroindole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3S/c1-2-11(14)13-6-5-8-7-9(17(12,15)16)3-4-10(8)13/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGDULRLERROFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586456 | |

| Record name | 1-Propanoyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868963-99-9 | |

| Record name | 2,3-Dihydro-1-(1-oxopropyl)-1H-indole-5-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868963-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanoyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.